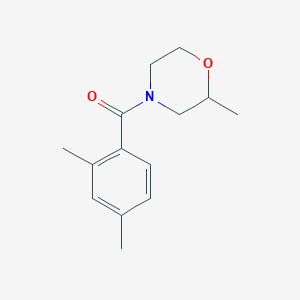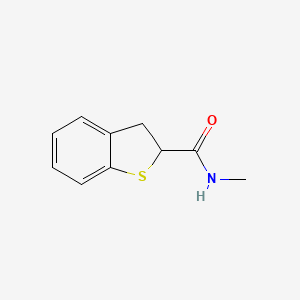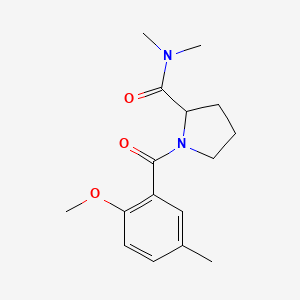![molecular formula C14H24N2O3 B7492505 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)
2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone, also known as MMP, is a synthetic compound that has gained much attention in scientific research due to its potential use as an inhibitor of enzymes involved in cancer and other diseases.
Mecanismo De Acción
2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone inhibits the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to the inhibition of cell growth and induction of apoptosis. 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone has been found to be selective for certain enzymes, making it a potential therapeutic agent for specific diseases.
Biochemical and Physiological Effects:
2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone in lab experiments is its selectivity for certain enzymes, making it a potential therapeutic agent for specific diseases. However, 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone is a synthetic compound and may have limitations in terms of its bioavailability and toxicity.
Direcciones Futuras
For 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone research include the development of more efficient synthesis methods, the identification of new targets for 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone inhibition, and the optimization of 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone as a therapeutic agent for specific diseases. 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone may also have potential applications in the field of drug delivery, as it has been shown to be effective in crossing the blood-brain barrier.
Métodos De Síntesis
The synthesis of 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone involves the reaction of 3-(morpholinocarbonyl)piperidin-2-one with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone as a white solid with a melting point of 98-100°C.
Aplicaciones Científicas De Investigación
2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone has been found to be a potent inhibitor of various enzymes such as cathepsin B, cathepsin L, and calpain. These enzymes are involved in cancer, Alzheimer's disease, and other diseases. 2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-methyl-1-[3-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(2)13(17)16-5-3-4-12(10-16)14(18)15-6-8-19-9-7-15/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDASYJDMWGOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

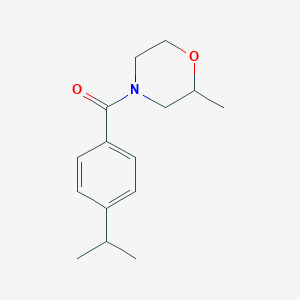
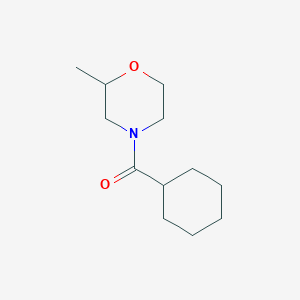
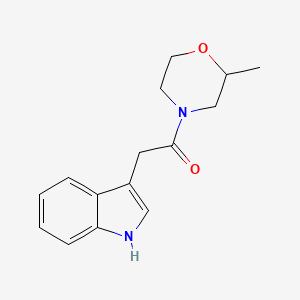
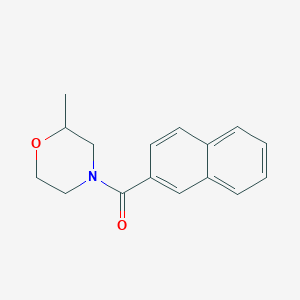
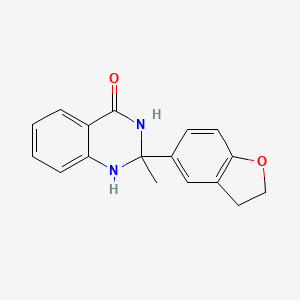
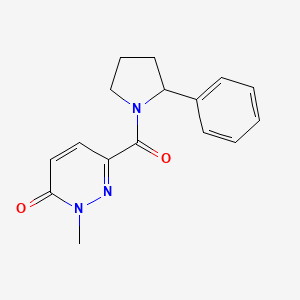
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
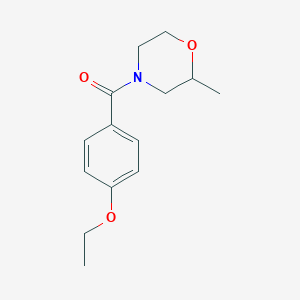
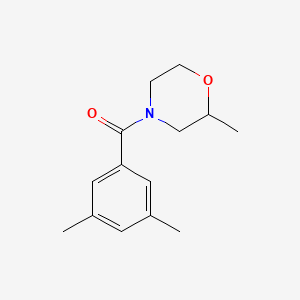
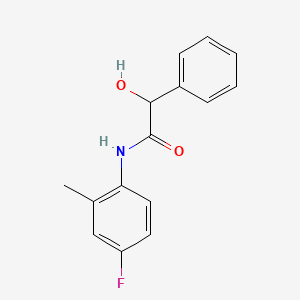
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)
